N-(2-Methoxyphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an indole moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the indole moiety. One common method involves the reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with an indole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide or indole derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methoxyphenyl)-2-[(3Z)-3-(3-Methyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl]Acetamide
- **N-(2-Methoxyphenyl)-3-{N’-[(1E)-Pyridin-4-Ylmethylidene]Hydrazinecarbonyl}Benzene-1-Sulfonamide
Uniqueness
N-(2-Methoxyphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety and the sulfonamide group makes it particularly interesting for medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H22N4O5S/c1-16-11-13-17(14-12-16)34(31,32)28(20-9-5-6-10-21(20)33-2)15-22(29)26-27-23-18-7-3-4-8-19(18)25-24(23)30/h3-14,25,30H,15H2,1-2H3 |
InChI Key |
LOKUGLPRMLLFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.